Product packaging for Paynantheine(Cat. No.:CAS No. 1346-36-7)

Paynantheine

Cat. No.: B174672
CAS No.: 1346-36-7
M. Wt: 396.5 g/mol
InChI Key: JGZKIGWXPPFMRG-CYSPOEIOSA-N
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Description

Paynantheine is a prominent indole alkaloid found in the leaves of the tropical plant Mitragyna speciosa (kratom) . This compound is increasingly recognized in pharmacological research for its complex polypharmacology and potential as a lead compound for therapeutic development. Research indicates its activity extends beyond opioid receptors to include significant interactions with serotonergic and adrenergic systems . A primary area of investigation for this compound is its potential role in managing alcohol use disorder. Studies demonstrate that this compound and its analog, 7-hydroxythis compound, can dose-dependently decrease voluntary alcohol consumption in vivo . This effect is mediated primarily through actions at the delta-opioid receptor (δOR), as it is abolished in δOR knockout mice, suggesting a mechanism distinct from traditional opioids and potentially offering a better therapeutic window . Furthermore, this compound exhibits a promising pharmacological profile by not producing significant conditioned place preference, a test for abuse liability, at tested doses . Recent oncology-focused research has revealed that this compound may effectively reverse multidrug resistance (MDR) in malignant cells . In vitro studies on gastric and breast cancer cell lines show that this compound has a higher binding score to the ABCB1 transporter and demonstrates greater cytotoxicity against resistant cell lines compared to morphine and speciociliatine. This positions this compound as a candidate for improving chemotherapy efficacy by countering drug efflux mechanisms . This compound also shows high affinity for serotonin receptors, particularly the 5-HT1A and 5-HT2B subtypes . While the parent compound may not directly activate 5-HT1A receptors, its active metabolite, 9-O-desmethylthis compound, is a potent 5-HT1A receptor agonist. This action may contribute to mood-enhancing and antinociceptive effects observed in animal models, which are blocked by 5-HT1A antagonists, highlighting a non-opioid pathway for its effects . Chemically, this compound (methyl (E)-2-[(2S,3R,12bS)-3-ethenyl-8-methoxy-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizin-2-yl]-3-methoxyprop-2-enoate) is a diastereomer of the primary kratom alkaloid, mitragynine, with a molecular formula of C23H28N2O4 and a molecular weight of 396.48 g/mol . It is supplied as a high-purity analytical reference standard to ensure consistency and reliability in your research applications. This product is intended for research purposes in chemical, pharmacological, and biochemical assays. It is For Research Use Only and is not intended for diagnostic or therapeutic applications or human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H28N2O4 B174672 Paynantheine CAS No. 1346-36-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl (E)-2-[(2S,3R,12bS)-3-ethenyl-8-methoxy-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizin-2-yl]-3-methoxyprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N2O4/c1-5-14-12-25-10-9-15-21-18(7-6-8-20(21)28-3)24-22(15)19(25)11-16(14)17(13-27-2)23(26)29-4/h5-8,13-14,16,19,24H,1,9-12H2,2-4H3/b17-13+/t14-,16-,19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGZKIGWXPPFMRG-CYSPOEIOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC=C(C1CC2C3=C(CCN2CC1C=C)C4=C(N3)C=CC=C4OC)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO/C=C(\[C@H]1C[C@H]2C3=C(CCN2C[C@@H]1C=C)C4=C(N3)C=CC=C4OC)/C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10904742
Record name Paynantheine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10904742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

396.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4697-66-9, 1346-36-7
Record name Paynantheine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4697-66-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Paynantheine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004697669
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Paynantheine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10904742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PAYNANTHEINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YLG43M4U5V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Solvent-Based Extraction from Mitragyna speciosa

The primary source of paynantheine remains the leaves of Mitragyna speciosa, where it coexists with mitragynine and speciogynine. A standardized protocol involves macerating dried kratom leaves in ethanol, followed by alkaloid enrichment via acid-base partitioning. Crude extracts are treated with hydrochloric acid (pH 2–3) to protonate alkaloids, then basified with sodium hydroxide (pH 9–10) to precipitate freebase forms. Chloroform extraction yields an alkaloid-rich fraction containing 0.8–1.2% this compound by mass.

Chromatographic Purification

Gravity column chromatography using silica gel (60–120 mesh) with gradient elution (n-hexane:ethyl acetate 6:4 → 1:1) resolves this compound from structurally similar alkaloids. Final purification employs Sephadex LH-20 size-exclusion chromatography with methanol, achieving 98% purity as verified by HPLC-DAD. Nuclear magnetic resonance (NMR) characterization confirms identity through key signals:

  • ¹H-NMR (acetone-d₆): δ 5.32 (dd, J = 10.1, 2.1 Hz, H-15), 3.87 (s, 9-OCH₃), 3.72 (s, 17-OCH₃)

  • ¹³C-NMR (acetone-d₆): δ 167.7 (C-22 ester), 160.6 (C-17 methoxy), 134.6 (C-2 indole)

Table 1: Isolation Yields from 100 g Dried Leaves

StepMass OutputThis compound Content
Crude Ethanol Extract8.2 g0.9%
Acid-Base Partition3.8 g2.1%
Final Purification7.1 mg98.0%

Total Synthesis Approaches

Enantioselective Pictet-Spengler Reaction

The landmark synthesis by Kerschgens et al. (2012) establishes a thiourea-catalyzed asymmetric route:

  • Aldehyde 8 Preparation: 4-Methoxytryptamine undergoes Vilsmeier-Haack formylation with POCl₃/DMF to install the C-3 formyl group (72% yield).

  • Thiourea Catalysis: Chiral thiourea catalyst (10 mol%) induces enantioselective cyclization between aldehyde 8 and tryptamine derivative, forming the tetrahydro-β-carboline core with 94% ee.

  • Allylation: Palladium-catalyzed Tsuji-Trost reaction installs the C-20 allyl group using allyl carbonate (Pd(OAc)₂, dppe ligand, 86% yield).

Table 2: Key Synthetic Intermediates

CompoundStepYieldPurity (HPLC)
8Vilsmeier-Haack72%95%
18Thiourea Cyclization81%99%
This compoundFinal Allylation78%98%

Late-Stage Functionalization

Post-cyclization modifications enable structural diversification:

  • Esterification: Treatment with methyl chloroformate in THF with Cs₂CO₃ achieves 92% conversion to the C-22 methoxycarbonyl group.

  • Oxidative Dearomatization: MnO₂-mediated oxidation introduces the C-17 methoxy group while preserving stereochemistry.

Biosynthetic Engineering Strategies

Enzymatic Pathway Reconstitution

Recent work identified two key enzymes in this compound biosynthesis:

  • MsDCS1 (Dihydrocorynantheine synthase): Catalyzes stereoselective reduction of strictosidine aglycone to (20R)-corynantheidine, the this compound precursor.

  • MsEnolMT (Enol methyltransferase): Installs the C-17 methoxy group via S-adenosylmethionine-dependent methylation.

Directed Biosynthesis in Nicotiana benthamiana

Transient expression of MsDCS1 and MsEnolMT in tobacco enables heterologous production:

  • Yield: 0.8 mg/g dry weight when fed with secologanin and tryptamine

  • Stereocontrol: Mutating MsDCS1 residue F267 to alanine switches C-20 configuration from R to S, favoring mitragynine over this compound.

Table 3: Enzyme Variants and Product Distribution

MsDCS1 VariantC-20 ConfigurationThis compound (%)
Wild-TypeR68%
F267AS<5%
Y189FR71%

Analytical Characterization

Spectroscopic Validation

Ultra-high-performance liquid chromatography quadrupole time-of-flight mass spectrometry (UHPLC-QTOF-MS) confirms molecular identity:

  • Exact Mass: 397.2124 [M+H]⁺ (calc. 397.2128 for C₂₃H₂₈N₂O₄)

  • MS/MS Fragments: m/z 225.1023 (C₁₃H₁₃N₂O₂⁺), 174.0918 (C₁₀H₁₂NO₂⁺)

Purity Assessment

Reverse-phase HPLC with diode-array detection (λ = 254 nm) using a C18 column (5 μm, 4.6 × 250 mm) and acetonitrile/water gradient (0.1% TFA) resolves this compound at t₃₂ = 14.7 min .

Chemical Reactions Analysis

Types of Reactions

Paynantheine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The specific reagents and conditions used in these reactions depend on the desired transformation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed to reduce this compound.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions vary based on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound.

Scientific Research Applications

Pharmacological Properties

Cytotoxicity and Drug Resistance

Recent studies have demonstrated that paynantheine exhibits significant cytotoxic effects against certain cancer cell lines, particularly those exhibiting multidrug resistance. In a study comparing this compound and other alkaloids like speciociliatine, it was found that this compound effectively reversed multidrug resistance in MCF7MX and EPG85.257RDB breast cancer cells. The compound showed greater cytotoxicity in MTT assays, indicating its potential as an anti-cancer agent .

The interaction of this compound with ATP-binding cassette (ABC) transporters, specifically ABCB1 and ABCG2, was also investigated. This compound demonstrated a higher binding score to these transporters compared to morphine, suggesting it may reduce drug resistance in cancer therapies by influencing the expression of these proteins .

Safety and Toxicity

Hepatotoxicity Studies

Research evaluating the hepatotoxic effects of this compound revealed that it has a relatively low cytotoxic profile. In studies involving human liver cell lines (HL-7702 and HepG2), this compound exhibited weak cytotoxic properties compared to mitragynine, another prominent kratom alkaloid. This suggests that this compound may be safer for use in therapeutic contexts, particularly concerning liver health .

Case Studies and Clinical Implications

Potential for Alcohol Use Disorder Treatment

This compound has been explored as a candidate for treating alcohol use disorder due to its unique pharmacological properties. In animal models, it has been shown to decrease voluntary alcohol consumption without inducing significant side effects commonly associated with opioid use . This positions this compound as a potential therapeutic agent that could mitigate withdrawal symptoms while minimizing the risk of addiction.

Summary Table of this compound Applications

Application Description Research Findings
Cancer Therapy Reverses drug resistance in breast cancer cellsEffective against MCF7MX and EPG85.257RDB cells; higher cytotoxicity than morphine
Pain Management Modulates opioid receptor activityBlocks morphine-induced effects; selective binding to δOR
Alcohol Use Disorder Reduces alcohol consumption in animal modelsDecreased voluntary intake without significant side effects
Hepatotoxicity Evaluated for safety in liver cell linesWeak cytotoxicity; safer profile compared to mitragynine

Mechanism of Action

Paynantheine exerts its effects primarily through its interaction with opioid receptors. It acts as a competitive antagonist at the human mu-opioid receptor, blocking pain signals and providing analgesic effects similar to opioids . The compound’s mechanism of action involves binding to the receptor and preventing the activation of pain pathways. Additionally, this compound has been found to interact with serotonin receptors, contributing to its mood-enhancing properties .

Comparison with Similar Compounds

Table 2: Synergistic Effects with Cisplatin

Cell Line This compound Concentration Cisplatin IC₅₀ Reduction
HK-1 (NPC) 8–32 µM 2-fold
C666-1 (NPC) 25–45 µM 4–5 fold
  • In 3D spheroid models, this compound-cisplatin combinations inhibit tumor growth and invasion comparably to 24-well plate assays .

Pharmacokinetic and Metabolic Considerations

  • Clearance : this compound has lower CL/F (30% of mitragynine) and higher AUCinf, suggesting prolonged activity .
  • Metabolites : 7-Hydroxythis compound, a synthetic derivative, shows enhanced δOR potency but reduced µOR activity .

Biological Activity

Introduction

Paynantheine is an alkaloid derived from Mitragyna speciosa, commonly known as kratom. This compound has garnered attention for its potential therapeutic applications, particularly in pain management and as a possible treatment for opioid addiction. This article explores the biological activity of this compound, focusing on its pharmacological properties, interactions with various receptors, and its effects in preclinical studies.

Receptor Interactions

This compound exhibits significant interactions with several receptors in the human body, particularly those involved in pain modulation and neurotransmission. The following table summarizes its binding affinities to key receptors:

Receptor Type Binding Affinity (Ki values) Description
μ-Opioid Receptor (MOR)Not extensively characterizedPartial agonist properties suggested
δ-Opioid Receptor (DOR)Moderate affinityPotential therapeutic target for alcohol use disorder
κ-Opioid Receptor (KOR)Low affinityLimited agonist activity
5-HT1A Serotonin ReceptorModerate affinity (~100 nM)Involved in mood regulation
5-HT2B Serotonin ReceptorModerate affinity (~100 nM)Potential role in cardiovascular effects

Cytotoxic Effects

Recent studies have evaluated the cytotoxic effects of this compound in cancer cell lines. In vitro assays demonstrated that this compound can sensitize nasopharyngeal carcinoma cells to cisplatin, enhancing the efficacy of this chemotherapeutic agent. Notably, at concentrations of 25 µM and above, this compound increased the sensitivity of C666-1 cells to cisplatin by approximately 4- to 5-fold .

Antinociceptive Effects

This compound has been shown to possess antinociceptive properties, which are beneficial for pain relief. In rodent models, it exhibited partial agonist activity at opioid receptors, resulting in pain relief comparable to lower doses of traditional opioids without significant respiratory depression—a common side effect associated with opioid use .

Study on Chemosensitization

In a study assessing the potential of kratom alkaloids as chemosensitizers, this compound was tested alongside mitragynine and speciociliatine. The results indicated that while all three compounds had limited effects when used alone, their combination with cisplatin significantly enhanced cytotoxicity against nasopharyngeal carcinoma cell lines. Specifically, this compound at higher concentrations demonstrated a synergistic effect with cisplatin, suggesting its potential role in cancer therapy .

Behavioral Studies

Behavioral assessments in animal models have indicated that this compound may reduce alcohol consumption through its action on opioid receptors. This suggests a potential application in treating alcohol use disorders by mitigating withdrawal symptoms without the high abuse potential associated with stronger opioids like morphine .

Q & A

Basic Research Questions

Q. How is paynantheine identified and quantified in Mitragyna speciosa (kratom) extracts?

  • Methodological guidance : Use gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC) with diode-array detection (DAD) for precise quantification . For example, GC-MS protocols optimized for small kratom samples can detect this compound alongside mitragynine and 3-isothis compound, with retention times and mass spectra validated against reference standards .
  • Data consideration : Ensure calibration curves are constructed using purified this compound (≥95% purity) to avoid cross-reactivity with structurally similar alkaloids.

Q. What are the standard pharmacological assays to evaluate this compound’s opioid receptor activity?

  • Experimental design : Employ in vitro bioassays such as guinea pig ileum (GPI) contractions to measure opioid agonist efficacy. For instance, this compound shows a pEC50 of 4.99 ± 0.06 in GPI assays, compared to morphine’s pEC50 of 7.15 ± 0.05 .
  • Controls : Include positive controls (e.g., morphine) and negative controls (e.g., naloxone for receptor antagonism) to validate specificity.

Advanced Research Questions

Q. How do contradictory findings about this compound’s pharmacological effects arise across studies?

  • Analysis framework :

  • Source variability : Differences in kratom sourcing (geographical origin, plant age) can alter alkaloid ratios .
  • Assay sensitivity : Compare methodologies (e.g., GPI vs. cell-based β-arrestin-2 recruitment assays) that may yield divergent results due to pathway-specific biases .
  • Statistical rigor : Use multivariate regression to isolate variables affecting outcomes (e.g., dose-response curves under varying pH conditions).

Q. What experimental strategies address this compound’s low bioavailability in preclinical models?

  • Methodological solutions :

  • Formulation optimization : Use lipid-based nanoemulsions or cyclodextrin complexes to enhance solubility .
  • Metabolite tracking : Employ LC-MS/MS to monitor this compound metabolites (e.g., O-demethylated derivatives) in plasma and tissues .

Q. How can researchers differentiate this compound’s effects from those of mitragynine and 7-hydroxymitragynine in vivo?

  • Experimental design :

  • Selective knockout models : Use CRISPR/Cas9-edited cell lines lacking specific cytochrome P450 enzymes involved in mitragynine metabolism.
  • Isolated administration : Administer purified this compound (≥98% purity) to avoid confounding effects from co-occurring alkaloids .

Methodological Best Practices

  • Sample preparation : Lyophilize plant material and perform liquid-liquid extraction with dichloromethane:methanol (9:1) to maximize alkaloid recovery .
  • Ethical considerations : For in vivo studies, adhere to ARRIVE guidelines for preclinical reporting and obtain institutional animal care committee approvals .
  • Data validation : Use open-access repositories (e.g., Zenodo) to share raw chromatograms and dose-response datasets, ensuring reproducibility .

Key Research Gaps

  • Mechanistic clarity : The role of this compound in non-opioid pathways (e.g., adrenergic or serotoninergic systems) remains underexplored .
  • Long-term toxicity : No longitudinal studies exist on this compound’s effects on organ systems (e.g., hepatic CYP450 inhibition) .

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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